
2-(2-Bromophenoxy)acetamide
Descripción general
Descripción
2-(2-Bromophenoxy)acetamide is a chemical compound with the molecular formula C8H8BrNO2 . It has an average mass of 230.059 Da and a monoisotopic mass of 228.973831 Da .
Synthesis Analysis
The synthesis of this compound involves multi-step chemical reactions, including acetylation, halogenation, and the use of coupling agents. The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Chemical Reactions Analysis
The existence of intermolecular interactions are computed by the Hirshfeld surfaces (HS) and two-dimensional (2D) fingerprints plot analysis . Energy framework analysis is performed to quantify the interaction energies between the molecular pairs in a crystal .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C8H8BrNO2, an average mass of 230.059 Da, and a monoisotopic mass of 228.973831 Da .Aplicaciones Científicas De Investigación
Antiviral Properties
2-(2-Bromophenoxy)acetamide derivatives have been studied for their antiviral properties. Notably, N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides showed significant inhibitory activity against human cytomegalovirus in vitro, especially those with a dodecane-1,12-diyl linker (Paramonova et al., 2020).
Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Studies involving compounds like 2-(4-bromo-3-methylphenoxy)acetohydrazide and its Schiff base derivatives revealed notable antimicrobial properties (Fuloria et al., 2014).
Role in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate derivative of this compound, plays a crucial role in the natural synthesis of antimalarial drugs. Research has explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using catalysts like Novozym 435, highlighting its significance in drug development (Magadum & Yadav, 2018).
Cancer Treatment Potential
Studies on novel acetamide derivatives, including those derived from this compound, have shown potential for cancer treatment. Certain compounds exhibited comparable cytotoxic, anti-inflammatory, analgesic, and antipyretic activities to standard drugs, indicating their potential in cancer therapy (Rani et al., 2016).
Photocatalytic Degradation Studies
The derivatives of this compound, such as acetaminophen, have been subjects of photocatalytic degradation studies, crucial in environmental and pharmaceutical research. These studies offer insights into efficient degradation methods for drug compounds (Jallouli et al., 2017).
Anticonvulsant Agent Research
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are related to this compound, has shown moderate anticonvulsant activity, providing insights into potential therapeutic applications for epilepsy (Severina et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSGUYQJDGQFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



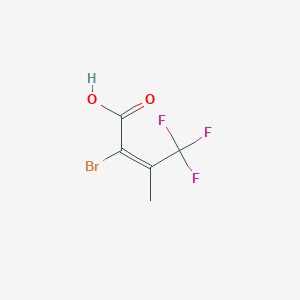
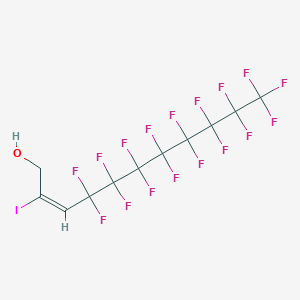

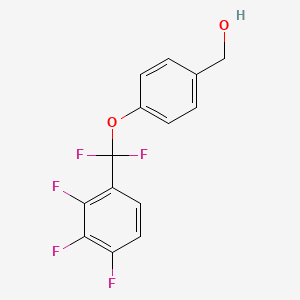

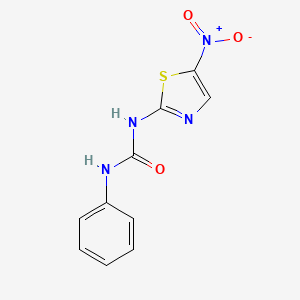



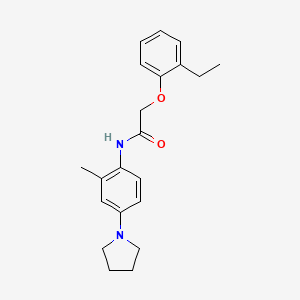
![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)

![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)